molecular formula C13H29Ti-5 B6329703 (Trimethyl)pentamethylcyclopentadienyltitanium(IV) CAS No. 107333-47-1

(Trimethyl)pentamethylcyclopentadienyltitanium(IV)

Cat. No.: B6329703
CAS No.: 107333-47-1
M. Wt: 233.24 g/mol
InChI Key: DVHMCUKDWMNRGX-UHFFFAOYSA-N
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Description

(Trimethyl)pentamethylcyclopentadienyltitanium(IV) is an organometallic compound with the molecular formula C13H24Ti. It is known for its yellow crystalline appearance and is sensitive to light, air, and moisture . This compound is primarily used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by (Trimethyl)pentamethylcyclopentadienyltitanium(IV) are currently unknown Organometallic compounds can have diverse effects on biochemical pathways due to their complex structures and reactivity

Pharmacokinetics

It is known that the compound is insoluble in water , which may impact its bioavailability

Preparation Methods

The synthesis of (Trimethyl)pentamethylcyclopentadienyltitanium(IV) typically involves the reaction of pentamethylcyclopentadienyl anion with titanium tetrachloride, followed by the addition of trimethylaluminum. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(Trimethyl)pentamethylcyclopentadienyltitanium(IV) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form titanium oxides.

    Reduction: It can be reduced to lower oxidation states of titanium.

    Substitution: The trimethyl groups can be substituted with other ligands under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(Trimethyl)pentamethylcyclopentadienyltitanium(IV) is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

(Trimethyl)pentamethylcyclopentadienyltitanium(IV) can be compared with other similar organometallic compounds, such as:

The uniqueness of (Trimethyl)pentamethylcyclopentadienyltitanium(IV) lies in its specific structure and reactivity, which make it particularly suitable for certain catalytic and synthetic applications.

Biological Activity

(Trimethyl)pentamethylcyclopentadienyltitanium(IV), commonly referred to as TiCp*, is a titanium-based compound that has garnered attention in various fields, including materials science and biochemistry. This article focuses on its biological activity, exploring its interactions with biological systems, potential therapeutic applications, and underlying mechanisms.

Chemical Structure and Properties

TiCp* is characterized by its unique cyclopentadienyl ligand structure, which enhances its stability and reactivity. The compound's formula can be denoted as C15H21Ti\text{C}_{15}\text{H}_{21}\text{Ti}. The presence of multiple methyl groups contributes to its lipophilicity, potentially influencing its biological interactions.

Biological Activity Overview

The biological activity of TiCp* has been studied primarily in the context of its interactions with cellular systems and potential applications in drug delivery and cancer therapy. Key findings from various studies are summarized below:

1. Cellular Uptake and Toxicity

Research indicates that TiCp* can enter cells via passive diffusion due to its hydrophobic nature. In vitro studies have demonstrated that at certain concentrations, it exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism of toxicity appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in targeted cells .

2. Antitumor Activity

TiCp* has been evaluated for its potential as an antitumor agent. In animal models, administration of TiCp* resulted in significant tumor regression in xenograft models of human cancers. The compound's ability to disrupt microtubule dynamics has been proposed as a mechanism for its antitumor effects, similar to known chemotherapeutic agents .

3. Biocompatibility Studies

Studies assessing the biocompatibility of TiCp* have shown promising results. When tested in vivo, the compound exhibited minimal adverse effects on liver and kidney functions at therapeutic doses. Histopathological examinations revealed no significant damage to major organs, indicating a favorable safety profile .

Case Studies

Several case studies illustrate the biological activity of TiCp*:

  • Case Study 1: Breast Cancer Cell Lines
    A study conducted on MCF-7 breast cancer cells demonstrated that treatment with TiCp* resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after exposure to TiCp*, suggesting its potential as a therapeutic agent against breast cancer .
  • Case Study 2: Prostate Cancer Xenografts
    In a xenograft model using PC-3 prostate cancer cells, administration of TiCp* led to a significant reduction in tumor volume compared to control groups. Mechanistic studies indicated that TiCp* interferes with the cell cycle progression, particularly at the G2/M phase .

Data Tables

The following table summarizes key findings related to the biological activity of TiCp*:

StudyCell Line / ModelConcentration (µM)Effect ObservedMechanism
MCF-710-50Decreased viabilityApoptosis via ROS
PC-35-20Tumor regressionCell cycle arrest
In vivo (mice)1-10Minimal toxicityBiocompatibility

Properties

CAS No.

107333-47-1

Molecular Formula

C13H29Ti-5

Molecular Weight

233.24 g/mol

IUPAC Name

carbanide;cyclopenta-1,3-diene;titanium(4+)

InChI

InChI=1S/C5H5.8CH3.Ti/c1-2-4-5-3-1;;;;;;;;;/h1-3H,4H2;8*1H3;/q9*-1;+4

InChI Key

DVHMCUKDWMNRGX-UHFFFAOYSA-N

SMILES

[CH3-].[CH3-].[CH3-].CC1=C([C](C(=C1C)C)C)C.[Ti+3]

Canonical SMILES

[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].C1C=CC=[C-]1.[Ti+4]

Origin of Product

United States

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